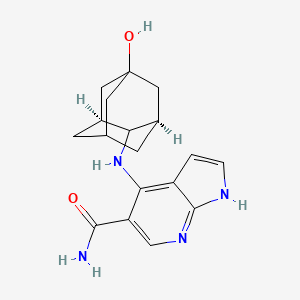
Peficitinib
Vue d'ensemble
Description
Le Peficitinib est une petite molécule administrée par voie orale qui appartient à la classe des inhibiteurs de la Janus kinase. Il est principalement utilisé pour le traitement de la polyarthrite rhumatoïde en inhibant l'activité des enzymes de la Janus kinase, qui jouent un rôle crucial dans les voies de signalisation de diverses cytokines et facteurs de croissance impliqués dans l'inflammation et la fonction immunitaire .
Applications De Recherche Scientifique
Peficitinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of Janus kinase inhibition and to develop new inhibitors with improved efficacy.
Biology: Employed in cellular and molecular biology research to investigate the role of Janus kinase enzymes in various signaling pathways.
Mécanisme D'action
Target of Action
Peficitinib primarily targets the Janus kinase (JAK) family of cytosolic tyrosine kinases, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2) . These kinases play a crucial role in cytokine signal transduction, which is involved in a range of inflammatory diseases .
Mode of Action
This compound inhibits the kinase activities of all Janus kinase (JAK) family members . It demonstrates inhibition of JAK1, JAK2, JAK3, and TYK2 enzyme activities . The binding of cytokines, growth factors, interferons, and peptide hormones to their respective receptors phosphorylates JAKs through the reciprocal interaction of two adjoining JAKs .
Biochemical Pathways
The JAK-STAT pathways are involved in the signaling of various cytokines that play crucial roles in the pathogenesis of rheumatoid arthritis (RA), and JAK inhibition has been proposed as a promising treatment for RA . This compound prevents IL-2-induced human T-cell proliferation and STAT5 phosphorylation in a concentration-dependent manner in vitro .
Pharmacokinetics
It is known that this compound is an orally bioavailable jak inhibitor .
Result of Action
This compound suppresses the development of arthritis and bone destruction in a rat adjuvant-induced arthritis model . It has demonstrated efficacy and safety for the treatment of rheumatoid arthritis (RA) in randomized, controlled trials of up to 52 weeks’ duration .
Action Environment
The effectiveness of this compound can be influenced by environmental factors such as the patient’s health status and the presence of other medications. For example, the risk or severity of adverse effects can be increased when this compound is combined with other drugs . .
Analyse Biochimique
Biochemical Properties
Peficitinib inhibits JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), thereby suppressing the activation and proliferation of inflammatory cells involved in synovial inflammation and joint destruction in patients with rheumatoid arthritis . This inhibition is achieved by blocking various inflammatory cytokine signaling pathways .
Cellular Effects
This compound has shown significant efficacy in patients with rheumatoid arthritis who had an inadequate response to previous disease-modifying anti-rheumatic drugs . It has been reported that this compound prevents IL-2-induced human T-cell proliferation and STAT5 phosphorylation in a concentration-dependent manner in vitro .
Molecular Mechanism
This compound works by inhibiting the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway . The binding of cytokines, growth factors, interferons, and peptide hormones to their respective receptors phosphorylates JAKs, which in turn phosphorylate the signal transducer and activator of transcription (STAT). Activated STATs translocate to the nucleus and promote cytokine-responsive gene expression, regulating a wide range of cellular processes, including cell growth, proliferation, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
This compound has been well-tolerated for 52 weeks during trial duration, as well as for the next few years in a subsequent, ongoing long-term extension study . The efficacy of this compound (100 mg and 150 mg) has been confirmed with a comparison to placebo in Phase 2b and 3 trials conducted in Asia .
Metabolic Pathways
This compound primarily undergoes metabolism, but approximately 10% is excreted in the urine in the unchanged form . Additionally, the plasma concentration-time profile of this compound was similar between individuals with normal and impaired renal function .
Transport and Distribution
It is known that this compound is an orally administered drug .
Subcellular Localization
It is known that this compound inhibits JAKs, which are a family of cytoplasmic protein tyrosine kinases .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du peficitinib implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés incluent la formation du noyau pyrrolopyridine, suivie de la fonctionnalisation pour introduire les substituants nécessaires. Des conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour obtenir des rendements et une pureté élevés .
Méthodes de production industrielle
La production industrielle du this compound suit des voies de synthèse similaires mais est mise à l'échelle pour répondre aux demandes commerciales. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la cohérence et la sécurité du produit final. Des techniques avancées telles que la chromatographie liquide haute performance (CLHP) sont utilisées pour la purification et l'évaluation de la qualité .
Analyse Des Réactions Chimiques
Types de réactions
Le peficitinib subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier certains groupes fonctionnels au sein de la molécule.
Substitution : Des réactions de substitution sont utilisées pour introduire ou remplacer des groupes fonctionnels sur le noyau pyrrolopyridine.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de réaction sont soigneusement contrôlées pour obtenir les transformations souhaitées sans compromettre l'intégrité de la molécule .
Produits principaux
Les produits principaux formés à partir de ces réactions comprennent divers dérivés du this compound avec des groupes fonctionnels modifiés. Ces dérivés sont souvent étudiés pour leurs applications thérapeutiques potentielles et leurs propriétés pharmacocinétiques améliorées .
Applications de recherche scientifique
Le this compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les mécanismes d'inhibition de la Janus kinase et développer de nouveaux inhibiteurs avec une efficacité améliorée.
Biologie : Employé dans la recherche en biologie cellulaire et moléculaire pour étudier le rôle des enzymes de la Janus kinase dans diverses voies de signalisation.
Mécanisme d'action
Le this compound exerce ses effets en inhibant l'activité des enzymes de la Janus kinase, spécifiquement JAK1, JAK2, JAK3 et tyrosine kinase 2. En bloquant ces enzymes, le this compound perturbe les voies de signalisation qui conduisent à l'activation et à la prolifération des cellules inflammatoires. Cela entraîne la suppression de l'inflammation et de la destruction articulaire chez les patients atteints de polyarthrite rhumatoïde .
Comparaison Avec Des Composés Similaires
Le peficitinib est comparé à d'autres inhibiteurs de la Janus kinase tels que le tofacitinib et le baricitinib. Bien que les trois composés inhibent les enzymes de la Janus kinase, le this compound a montré une efficacité comparable ou améliorée pour réduire l'activité de la maladie et la progression des dommages articulaires. De plus, le this compound présente un profil unique en termes de sélectivité pour différentes enzymes de la Janus kinase et de ses propriétés pharmacocinétiques .
Liste des composés similaires
Tofacitinib : Un autre inhibiteur de la Janus kinase utilisé pour le traitement de la polyarthrite rhumatoïde.
Baricitinib : Un inhibiteur de la Janus kinase avec des applications thérapeutiques similaires.
Ruxolitinib : Principalement utilisé pour le traitement de la myélofibrose et de la polycythémie vraie.
Propriétés
IUPAC Name |
4-[[(1S,3R)-5-hydroxy-2-adamantyl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c19-16(23)13-8-21-17-12(1-2-20-17)15(13)22-14-10-3-9-4-11(14)7-18(24,5-9)6-10/h1-2,8-11,14,24H,3-7H2,(H2,19,23)(H2,20,21,22)/t9?,10-,11+,14?,18? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREIJXJRTLTGJC-JQCLMNFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3NC4=C5C=CNC5=NC=C4C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CC3(C[C@@H](C2NC4=C5C=CNC5=NC=C4C(=O)N)CC1C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701111132, DTXSID801319101 | |
| Record name | Stereoisomer of 4-[(5-hydroxytricyclo[3.3.1.13,7]dec-2-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701111132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Peficitinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801319101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944118-01-8, 944134-74-1 | |
| Record name | Peficitinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944118018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peficitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11708 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Stereoisomer of 4-[(5-hydroxytricyclo[3.3.1.13,7]dec-2-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701111132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Peficitinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801319101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PEFICITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HPH1166CKX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary molecular target of peficitinib?
A1: this compound is a potent, orally administered, pan-Janus kinase (JAK) inhibitor, demonstrating inhibition of JAK1, JAK2, JAK3, and tyrosine kinase 2 (TYK2) []. It shows a selectivity profile similar to tofacitinib but is slightly less potent for JAK2 [].
Q2: How does this compound interact with its target?
A2: this compound binds to the catalytic site of JAK kinases, inhibiting their enzymatic activity. This prevents the phosphorylation of downstream signaling molecules, particularly signal transducer and activator of transcription (STAT) proteins [, ].
Q3: What are the key downstream effects of this compound's inhibition of JAK kinases?
A3: By inhibiting JAK/STAT signaling, this compound suppresses the production of various pro-inflammatory cytokines, including IL-6, MCP-1/CCL2, MMP-3, fractalkine/CX3CL1, ENA78/CXCL5, and IL-8 []. It also reduces the migration and proliferation of fibroblast-like synoviocytes (FLS) [, ].
Q4: How does the inhibition of JAK-STAT signaling by this compound translate into clinical benefits for rheumatoid arthritis (RA) patients?
A4: In RA, the overproduction of pro-inflammatory cytokines contributes to chronic inflammation and joint damage. By inhibiting JAK-STAT signaling, this compound effectively reduces the production of these cytokines, thereby alleviating inflammation and slowing down the progression of joint destruction [, , ].
Q5: What is the molecular formula and weight of this compound?
A5: Unfortunately, this information is not available in the provided research papers.
Q6: Is there any spectroscopic data available for this compound?
A6: The provided research papers do not contain spectroscopic data for this compound.
Q7: Are there studies on material compatibility, stability, catalytic properties, computational modeling, or SAR for this compound?
A7: The provided research papers primarily focus on the in vitro and in vivo pharmacological activity, pharmacokinetics, and safety of this compound for treating RA and ulcerative colitis. They do not delve into material compatibility, catalytic properties, or computational modeling of this compound. While some studies investigate the structure-activity relationship, they are not detailed enough to provide a comprehensive understanding of this compound's SAR [, ].
Q8: Are there any specific SHE regulations discussed regarding this compound manufacturing or handling?
A8: The provided research papers primarily focus on this compound's clinical efficacy and safety, and do not discuss SHE regulations related to its manufacturing or handling.
Q9: How is this compound absorbed and distributed in the body?
A9: this compound is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1.0-2.0 hours [, ]. The bioavailability of this compound is enhanced when taken with food, increasing by 36.8% compared to fasted conditions [].
Q10: What is the primary route of this compound elimination?
A10: this compound is primarily metabolized in the liver, with a small portion (9-15%) excreted unchanged in urine [, ].
Q11: What are the main metabolites of this compound, and do they possess any pharmacological activity?
A11: this compound is metabolized into three main conjugated metabolites: H1 (sulfate and methylated metabolite), H2 (sulfate metabolite), and H4 (methylated metabolite) [, ]. These metabolites have demonstrated very weak pharmacological activity in in vitro studies [].
Q12: Does verapamil, a P-glycoprotein (P-gp) inhibitor, affect this compound pharmacokinetics?
A13: Yes, co-administration of verapamil with this compound increases this compound exposure. This interaction suggests that this compound is a substrate of P-gp, and its absorption might be affected by drugs that interact with this efflux transporter [].
Q13: How does the pharmacokinetic profile of this compound support its once-daily dosing regimen for RA treatment?
A14: this compound demonstrates a relatively long half-life of 7.4–13.0 hours [], which allows for once-daily dosing. Additionally, minimal drug accumulation is observed after multiple doses [], contributing to its favorable pharmacokinetic profile.
Q14: What in vitro models were used to study the efficacy of this compound in RA?
A15: Researchers used human fibroblast-like synoviocytes (FLS) isolated from RA patients to study the effects of this compound in vitro. These cells play a crucial role in RA pathogenesis by producing pro-inflammatory cytokines and contributing to joint destruction [, , ].
Q15: How effective was this compound in inhibiting the production of inflammatory mediators in RA FLS compared to other JAK inhibitors?
A16: this compound effectively suppressed the production of IL-6 and MMP-3 in IL-1β-stimulated RA FLS. Importantly, this compound demonstrated superior efficacy compared to tofacitinib and baricitinib at similar concentrations [, ].
Q16: Did this compound affect the migratory and proliferative capacity of RA FLS?
A17: Yes, this compound significantly reduced both the migration and proliferation of RA FLS, further supporting its potential to inhibit joint damage in RA [, ].
Q17: What in vivo models have been used to study the efficacy of this compound?
A17: The provided research papers primarily focus on clinical trials in humans and do not delve into specific in vivo animal models for this compound efficacy.
Q18: What were the primary endpoints assessed in clinical trials of this compound for RA?
A19: Key efficacy endpoints included ACR20 response rate (meaning at least a 20% improvement in tender and swollen joint counts), change in disease activity scores (DAS28-CRP), and changes in modified Total Sharp score (mTSS) – a measure of joint damage [, ].
Q19: How did this compound perform in Phase 3 clinical trials in patients with RA and inadequate response to methotrexate (MTX)?
A20: this compound 100 mg and 150 mg once daily, in combination with MTX, demonstrated significant superiority to placebo in achieving ACR20 responses, improving DAS28-CRP scores, and inhibiting radiographic progression as measured by mTSS [, ].
Q20: Did this compound show efficacy in RA patients who had an inadequate response to other disease-modifying antirheumatic drugs (DMARDs)?
A21: Yes, in a Phase 3 trial involving patients with an inadequate response to DMARDs, both this compound 100 mg and 150 mg once daily demonstrated significant improvements in ACR20 response rates, DAS28-CRP scores, and other measures of disease activity compared to placebo [, ].
Q21: What about patients with moderate to severe ulcerative colitis (UC)? Was this compound investigated in this patient population?
A22: Yes, this compound has been studied in Phase 2b trials for moderate to severe UC. While a dose-response relationship was not definitively established, this compound at doses of 75 mg once daily or higher showed trends toward improved clinical response, remission, and mucosal healing compared to placebo [].
Q22: Is there information available on resistance mechanisms to this compound or cross-resistance with other JAK inhibitors?
A22: The provided research papers do not focus on this compound resistance mechanisms or cross-resistance patterns with other JAK inhibitors. This is an important area for further research.
Q23: What are the most common adverse events associated with this compound treatment?
A24: In clinical trials, this compound was generally well-tolerated. The most common adverse events were nasopharyngitis, increased blood creatine phosphokinase, and diarrhea [, , , ].
Q24: Are there any serious safety concerns associated with this compound?
A25: As with other JAK inhibitors, this compound has been associated with an increased risk of serious infections, including herpes zoster [, , , ]. The incidence of these events appears to be dose-dependent and increases with age [, ]. Close monitoring for signs and symptoms of infection is crucial in patients receiving this compound.
Q25: Are there studies investigating specific drug delivery strategies, biomarkers, analytical techniques, environmental impacts, or immunogenicity related to this compound?
A25: The provided research primarily focuses on this compound's clinical efficacy, safety, and pharmacokinetic properties. These papers do not offer detailed information on targeted drug delivery, specific biomarkers, environmental impacts, or immunogenicity.
Q26: Are there any known interactions between this compound and drug transporters or metabolizing enzymes?
A27: As mentioned earlier, this compound is a substrate for the P-gp efflux transporter. Co-administration with verapamil, a P-gp inhibitor, increases this compound exposure, indicating a potential for interaction with other drugs that affect P-gp activity []. The research papers do not provide detailed information on interactions with specific drug-metabolizing enzymes.
Q27: Is there information available on biocompatibility, biodegradability, alternative treatments, or historical milestones related to this compound?
A28: The provided research papers focus primarily on the clinical aspects and pharmacology of this compound. They do not provide detailed information on its biocompatibility, biodegradability, or comparisons to alternative treatments for RA or UC. The research does highlight this compound's contribution to the advancement of JAK inhibitors for treating autoimmune diseases, marking a significant milestone in the field [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B611958.png)
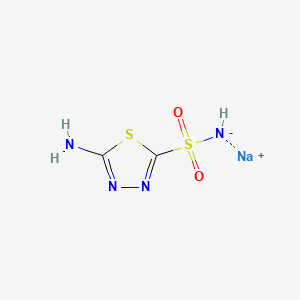
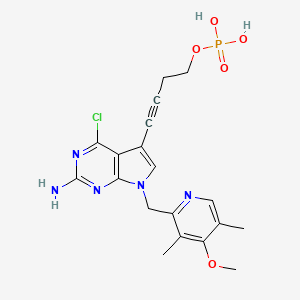
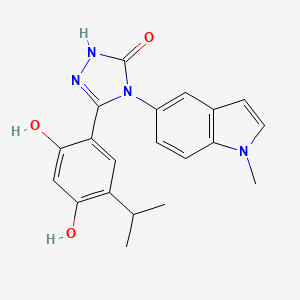

![[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate](/img/structure/B611968.png)
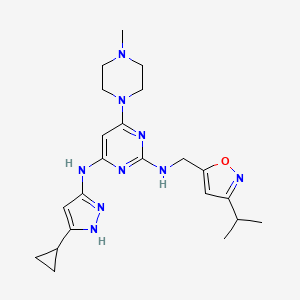
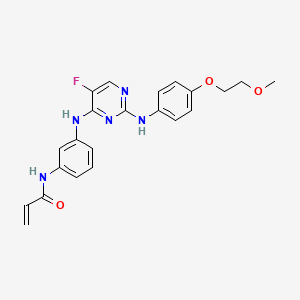
![[(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;hydrochloride](/img/structure/B611975.png)

![N-[8-[(2R)-2-hydroxy-3-morpholin-4-ylpropoxy]-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]-2-methylpyridine-3-carboxamide](/img/structure/B611978.png)
